molecular formula C9H6N4O4 B11479954 1-(3,5-dinitrophenyl)-1H-pyrazole

1-(3,5-dinitrophenyl)-1H-pyrazole

Cat. No.: B11479954
M. Wt: 234.17 g/mol
InChI Key: XZXDFDQARZEDEW-UHFFFAOYSA-N
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Description

1-(3,5-Dinitrophenyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with a 3,5-dinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-dinitrophenyl)-1H-pyrazole typically involves the reaction of 3,5-dinitrobenzoyl chloride with hydrazine hydrate. The reaction proceeds under controlled conditions, often in the presence of a base such as pyridine, to facilitate the formation of the pyrazole ring. The reaction can be summarized as follows:

3,5-dinitrobenzoyl chloride+hydrazine hydrateThis compound+HCl+H2O\text{3,5-dinitrobenzoyl chloride} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} + \text{H}_2\text{O} 3,5-dinitrobenzoyl chloride+hydrazine hydrate→this compound+HCl+H2​O

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dinitrophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, often in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products:

    Reduction: 1-(3,5-diaminophenyl)-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Dinitrophenyl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as energetic materials and dyes.

Mechanism of Action

The mechanism by which 1-(3,5-dinitrophenyl)-1H-pyrazole exerts its effects depends on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The nitro groups can undergo redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    1-(3,5-Dinitrophenyl)-1H-pyrazol-4-amine: Similar structure but with an additional amino group, offering different reactivity and applications.

    3,5-Dinitrobenzene: Lacks the pyrazole ring, used in different contexts such as explosives and dyes.

Uniqueness: 1-(3,5-Dinitrophenyl)-1H-pyrazole is unique due to the combination of the pyrazole ring and the 3,5-dinitrophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C9H6N4O4

Molecular Weight

234.17 g/mol

IUPAC Name

1-(3,5-dinitrophenyl)pyrazole

InChI

InChI=1S/C9H6N4O4/c14-12(15)8-4-7(11-3-1-2-10-11)5-9(6-8)13(16)17/h1-6H

InChI Key

XZXDFDQARZEDEW-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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